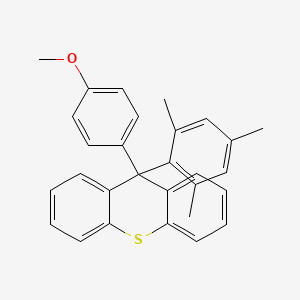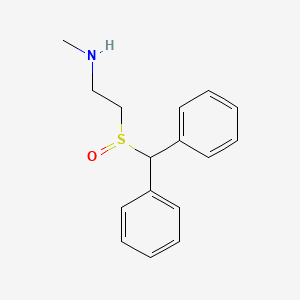![molecular formula C14H14O3 B14381081 5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate CAS No. 90135-59-4](/img/structure/B14381081.png)
5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is a chemical compound with a unique structure that includes a biphenyl core with an oxo group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Friedel-Crafts reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Introduction of carboxyl or aldehyde groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: A structurally related compound without the oxo and acetate groups.
5-Oxo-2,3,4,5-tetrahydro-1-benzazepine-4-carbonitrile: Contains a similar oxo group but with a different core structure.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: Another compound with an oxo group but a different ring system.
Uniqueness
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is unique due to its specific combination of functional groups and biphenyl core, which imparts distinct chemical and biological properties
特性
CAS番号 |
90135-59-4 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
(2-oxo-4-phenylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C14H14O3/c1-10(15)17-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-6,9,14H,7-8H2,1H3 |
InChIキー |
MTTGAAKCDASPBO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(=CC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


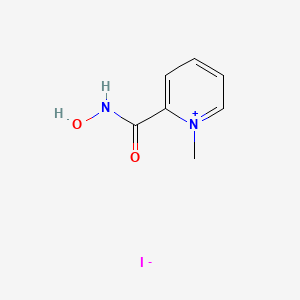

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
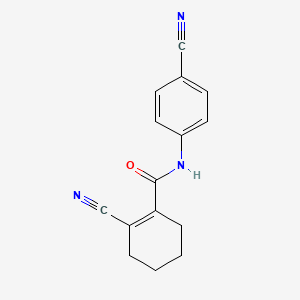
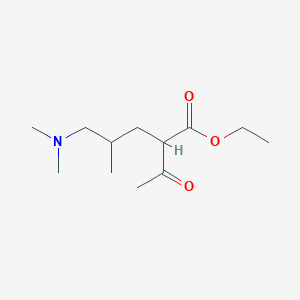

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
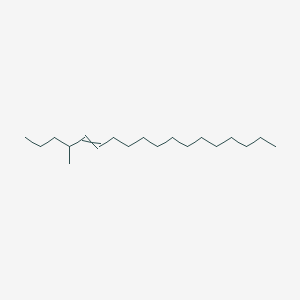
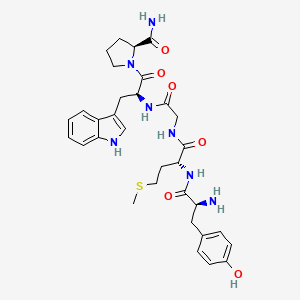


![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
